REACTION_CXSMILES
|
S([O-])(=O)(=O)[CH3:2].[N-]=[N+:7]=[N-:8].[Na+].C[N:11]([CH:13]=O)C.[CH3:15][C:16](=O)[O:17][CH2:18][CH3:19]>>[N:11]([CH2:13][CH2:2][CH:15]1[CH2:19][CH2:18][O:17][CH2:16]1)=[N+:7]=[N-:8] |f:1.2|
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
S(C)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
|
thoroughly washed with water (3×100 mL) and brine
|
Type
|
CUSTOM
|
Details
|
The organics were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with 30% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCC1COCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |